5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile
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Overview
Description
5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Pyridine Ring: This step may involve coupling reactions such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Sulfonyl Pyridines: Compounds with sulfonyl groups attached to pyridine rings.
Uniqueness
5-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O3S/c12-8-3-10(7-16)15(6-8)19(17,18)11-2-1-9(4-13)14-5-11/h1-2,5,8,10,16H,3,6-7H2/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNSJSXGGVPPV-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)S(=O)(=O)C2=CN=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)S(=O)(=O)C2=CN=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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